molecular formula C15H13ClO2 B1365940 5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde CAS No. 590360-24-0

5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde

Cat. No.: B1365940
CAS No.: 590360-24-0
M. Wt: 260.71 g/mol
InChI Key: HEZCTUXZGJRYLS-UHFFFAOYSA-N
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Description

5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H13ClO2 and a molecular weight of 260.72 g/mol . It is a derivative of benzaldehyde, featuring a chloro substituent at the 5-position and a 2-methylbenzyl ether group at the 2-position. This compound is often used in various chemical synthesis processes and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde typically involves the following steps:

    Starting Material: The synthesis begins with 5-chloro-2-hydroxybenzaldehyde.

    Etherification: The hydroxyl group of 5-chloro-2-hydroxybenzaldehyde is reacted with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Sodium methoxide (NaOCH3) in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: 5-Chloro-2-[(2-methylbenzyl)oxy]benzoic acid.

    Reduction: 5-Chloro-2-[(2-methylbenzyl)oxy]benzyl alcohol.

    Substitution: 5-Methoxy-2-[(2-methylbenzyl)oxy]benzaldehyde (if methoxide is used as the nucleophile).

Scientific Research Applications

5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-[(3-methylbenzyl)oxy]benzaldehyde: Similar structure but with the methyl group at the 3-position of the benzyl ether.

    5-Chloro-2-[(4-methylbenzyl)oxy]benzaldehyde: Similar structure but with the methyl group at the 4-position of the benzyl ether.

Uniqueness

5-Chloro-2-[(2-methylbenzyl)oxy]benzaldehyde is unique due to the specific positioning of the chloro and 2-methylbenzyl ether groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

5-chloro-2-[(2-methylphenyl)methoxy]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO2/c1-11-4-2-3-5-12(11)10-18-15-7-6-14(16)8-13(15)9-17/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEZCTUXZGJRYLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1COC2=C(C=C(C=C2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40405398
Record name 5-chloro-2-[(2-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

590360-24-0
Record name 5-Chloro-2-[(2-methylphenyl)methoxy]benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=590360-24-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-2-[(2-methylbenzyl)oxy]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40405398
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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